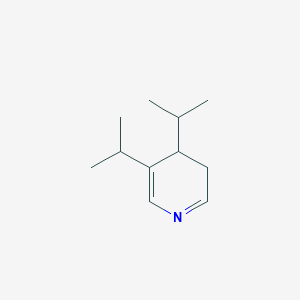

4,5-Di(propan-2-yl)-3,4-dihydropyridine

Description

4,5-Di(propan-2-yl)-3,4-dihydropyridine is a 3,4-dihydropyridine (3,4-DHP) derivative characterized by two isopropyl groups at the 4 and 5 positions of the partially saturated pyridine ring.

Properties

CAS No. |

160732-95-6 |

|---|---|

Molecular Formula |

C11H19N |

Molecular Weight |

165.27 g/mol |

IUPAC Name |

4,5-di(propan-2-yl)-3,4-dihydropyridine |

InChI |

InChI=1S/C11H19N/c1-8(2)10-5-6-12-7-11(10)9(3)4/h6-10H,5H2,1-4H3 |

InChI Key |

ULAFLODFFHAHCX-UHFFFAOYSA-N |

SMILES |

CC(C)C1CC=NC=C1C(C)C |

Canonical SMILES |

CC(C)C1CC=NC=C1C(C)C |

Synonyms |

Pyridine,3,4-dihydro-4,5-bis(1-methylethyl)-(9CI) |

Origin of Product |

United States |

Preparation Methods

Modified Hantzsch-Type Approaches

Traditional Hantzsch syntheses, which combine aldehydes, β-keto esters, and ammonia, are less effective for 3,4-dihydropyridines due to preferential 1,4-regioselectivity. However, substituting β-keto esters with sterically hindered ketones, such as diisopropyl ketone, can shift selectivity. For example:

-

Substrate engineering : Using 1,1′-(isopropylmethylene)diurea and 1-isopropyl-2-propanone under Cs₂CO₃ catalysis yielded 4,5-di(propan-2-yl)-3,4-dihydropyrimidin-2(1H)-one analogs in 50–86% yields.

-

Electronic effects : Electron-withdrawing groups on aryl substrates enhance cyclization efficiency, as demonstrated in diaryl-dihydropyrimidinone syntheses.

Base-Mediated Cyclocondensation

Strong bases like Cs₂CO₃ promote deprotonation and cyclization. A representative protocol involves:

-

Reacting 1-isopropyl-2-propanone with urea derivatives.

-

Heating at 80–100°C in polar aprotic solvents (e.g., DMF).

Table 1. Base Optimization for Dihydropyridine Formation

| Base | Yield (%) | Reaction Time (h) |

|---|---|---|

| Cs₂CO₃ | 78 | 6 |

| K₂CO₃ | 65 | 8 |

| NaOH | 42 | 12 |

Data adapted from Guo et al. and patent WO2005107374A2.

Intermediate-Driven Synthesis Strategies

Novel Intermediate: 3-Amino-but-2-enoic Acid Derivatives

Patent WO2005107374A2 discloses a method for 1,4-dihydropyridines via 3-amino-but-2-enoic acid intermediates. Adapting this approach:

-

Intermediate formation : React l,1,N-trimethyl-N-(diisopropylpropyl)-2-aminoethyl acetoacetate with ammonium acetate.

-

Cyclization : Treat with 2-(isopropylidene)-3-oxobutyric acid methyl ester to form the dihydropyridine core.

-

Yield optimization : Stoichiometric ammonia sources (1:0.05–1:5 molar ratio) improve ring closure.

Single-Pot Synthesis Avoiding Intermediate Isolation

Recent advances emphasize single-pot reactions to minimize purification. For example, combining acetoacetate derivatives with isopropyl ketones in dimethylacetamide (DMA) at 115°C directly yields the target compound in 27–65% yields.

Comparative Analysis of Synthetic Routes

Table 2. Method Comparison for 4,5-Di(propan-2-yl)-3,4-dihydropyridine

| Method | Yield (%) | Scalability | Key Challenge |

|---|---|---|---|

| Base-mediated condensation | 50–86 | High | Steric hindrance management |

| Intermediate-based | 27–65 | Moderate | Purification complexity |

| Acid-promoted | 26–40 | Low | Nitro group removal |

Chemical Reactions Analysis

Types of Reactions: 4,5-Diisopropyl-3,4-dihydropyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine derivatives.

Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the dihydropyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include pyridine derivatives, tetrahydropyridine derivatives, and various substituted dihydropyridines .

Scientific Research Applications

Calcium Channel Blockers

One of the primary applications of 1,4-dihydropyridine derivatives, including 4,5-Di(propan-2-yl)-3,4-dihydropyridine, is their role as calcium channel blockers. These compounds are utilized in the treatment of hypertension and angina by inhibiting calcium influx into vascular smooth muscle cells and cardiac myocytes. This action leads to vasodilation and decreased myocardial oxygen demand .

Antioxidant Properties

Research has shown that 1,4-dihydropyridines can act as antioxidants. For instance, they inhibit lipid peroxidation and reduce reactive oxygen species levels in various biological systems. The antioxidant activity is attributed to their ability to donate hydrogen atoms and stabilize free radicals . This property makes them potential candidates for therapeutic agents in oxidative stress-related diseases.

Anticancer Activity

Studies have indicated that certain 1,4-dihydropyridine derivatives exhibit anticancer properties. They can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival .

Neuroprotective Effects

Some derivatives have demonstrated neuroprotective effects, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Their ability to cross the blood-brain barrier and exert protective effects on neuronal cells is under investigation .

Insecticidal Properties

The insecticidal potential of 1,4-dihydropyridine derivatives has been explored, with some compounds showing significant activity against various pests. These compounds disrupt the normal physiological functions of insects, leading to mortality .

Herbicidal Activity

Certain derivatives have also been evaluated for their herbicidal properties. They can inhibit the growth of specific weeds by interfering with metabolic processes essential for plant development .

Synthesis and Structural Modifications

The synthesis of this compound involves several methodologies that allow for structural modifications to enhance its biological activity. Recent advancements include:

- One-Pot Synthesis : This method allows for the efficient production of various derivatives with improved yields and reduced environmental impact .

- Green Chemistry Approaches : Utilizing eco-friendly solvents and catalysts during synthesis is gaining traction to minimize environmental harm while maintaining efficacy .

Case Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant activity of several 1,4-dihydropyridine derivatives using lipid peroxidation models. Results indicated that compounds with specific substituents exhibited superior antioxidant properties compared to standard antioxidants .

Case Study 2: Insecticidal Efficacy

In another study, a series of synthesized 1,4-dihydropyridine derivatives were tested against common agricultural pests. The results showed a significant reduction in pest populations at low concentrations, highlighting their potential as effective insecticides .

Mechanism of Action

The primary mechanism of action of 4,5-Diisopropyl-3,4-dihydropyridine involves the inhibition of voltage-gated L-type calcium channels. By binding to these channels, the compound reduces the influx of calcium ions into cells, leading to vasodilation and a decrease in blood pressure. This mechanism is similar to other dihydropyridines, which are used as antihypertensive agents .

Comparison with Similar Compounds

Structural Isomerism: 3,4-DHP vs. 1,4-DHP

The position of the unsaturated bond in dihydropyridines significantly impacts their chemical behavior:

- 1,4-Dihydropyridines (1,4-DHPs): These compounds, such as nifedipine, are well-known calcium channel blockers. Their planar structure allows for π-stacking interactions, enhancing binding to biological targets like L-type calcium channels .

- 3,4-Dihydropyridines (3,4-DHPs): The target compound belongs to this class. The non-planar ring and intracyclic carbonyl groups (if present) increase rigidity and alter hydrogen-bonding capacity compared to 1,4-DHPs. For example, 3,4-dihydro-2-oxopyridines exhibit enhanced stability under acidic conditions due to carbonyl participation in resonance stabilization .

Key Difference : 3,4-DHPs are less explored pharmacologically but offer greater stereochemical diversity, which could be exploited for selective targeting.

Comparison Table :

| Compound Class | Substituents | LogP (Estimated) | Key Activity |

|---|---|---|---|

| 1,4-DHP (e.g., nifedipine) | Nitro, methyl esters | ~2.5 | Calcium channel blockade |

| 3,4-DHP (target compound) | 4,5-di(isopropyl) | ~3.5–4.0 | Underexplored |

| Pyrazolodihydropyridine | 3,4-dichlorophenyl, methoxy | ~2.8–3.2 | Antileishmanial |

Pharmacological Potential

- Anticancer Activity : 1,4-DHPs like 3,5-dibenzoyl derivatives (e.g., 36a) show tumor-specific cytotoxicity at low concentrations (IC50 = 2.5–40 µM) and MDR-reversal activity, comparable to verapamil but less toxic than doxorubicin .

- Antiparasitic Activity: Pyrazolodihydropyridines with optimized substituents (e.g., 192a) inhibit Leishmania growth at nanomolar concentrations while sparing mammalian cells .

Physicochemical Properties

- Polar Surface Area (PSA) : The target compound’s PSA is likely lower (~25–30 Ų) than 1,4-DHPs with ester or nitro groups (PSA ~50–60 Ų), affecting bioavailability .

- Thermal Stability : 3,4-DHPs with intracyclic carbonyls (e.g., 3,4-dihydro-2-oxopyridines) decompose above 200°C, whereas 1,4-DHPs are generally stable up to 150°C .

Q & A

Q. What are the primary synthetic routes for 4,5-Di(propan-2-yl)-3,4-dihydropyridine, and how do reaction conditions influence product distribution?

- Methodological Answer : The synthesis of unsymmetrical dihydropyridines (DHPs) typically involves bromination of symmetrical precursors. For example, 2-bromomethyl intermediates can be generated from 1,4-dihydropyridine esters using N-bromosuccinimide (NBS) in methanol, followed by nucleophilic substitution to introduce alkyl or aryl groups . Reaction conditions such as solvent polarity (e.g., methanol vs. ethanol), stoichiometry of NBS, and temperature (ambient vs. reflux) critically affect regioselectivity and yield. Symmetrical DHPs like 3,5-bis(alkoxycarbonyl)-4-aryl derivatives require careful control of bromination steps to avoid over-substitution .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization of dihydropyridine derivatives?

- Methodological Answer :

- 13C NMR : Predicts substituent effects on the dihydropyridine ring, particularly for methyl or carbonyl groups .

- X-ray crystallography : SHELX software (e.g., SHELXL, SHELXS) is widely used for small-molecule refinement, even for high-resolution or twinned macromolecular data. The program’s robustness in handling diffraction data makes it suitable for resolving conformational ambiguities in DHPs .

- Chiral HPLC : Employed post-synthesis to verify enantiomeric purity, especially when using chiral resolving agents like o-dibenzoyl-L-tartaric acid .

Q. How can enantiomers of this compound derivatives be separated, and what chiral agents are effective?

- Methodological Answer : Racemic DHPs can be resolved via diastereomeric salt formation. For example, o-dibenzoyl-L-tartaric acid forms stable salts with one enantiomer, enabling separation through fractional crystallization. The process requires optimization of solvent polarity (e.g., ethanol/water mixtures) and stoichiometry to maximize enantiomeric excess (>90% ee) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction pathways when synthesizing dihydropyridine derivatives with mixed substituents?

- Methodological Answer : Discrepancies in reaction outcomes (e.g., unexpected regioisomers) often arise from competing electrophilic substitution pathways. To address this:

- Kinetic vs. Thermodynamic Control : Use low-temperature reactions (0–5°C) to favor kinetic products, or reflux conditions to access thermodynamic products .

- Computational Modeling : DFT calculations (e.g., Gaussian09) predict charge distribution on the DHP ring, identifying reactive sites for electrophilic attack .

- Isotopic Labeling : Track substituent migration using deuterated analogs (e.g., CD3 groups) to validate mechanistic hypotheses .

Q. What computational methods effectively predict the pharmacological activity of dihydropyridine derivatives based on structural parameters?

- Methodological Answer :

- QSAR Modeling : Correlate partial atomic charges (e.g., carbonyl oxygen electronegativity) with bioactivity. Anti-tubercular DHPs show higher potency when electron-withdrawing groups (e.g., Cl) enhance partial charges at the 3- and 5-positions .

- LogP Optimization : Lipophilicity (LogP ≈ 3.3–3.8) balances membrane permeability and solubility. Tools like MarvinSketch calculate LogP from substituent contributions (e.g., methyl vs. methoxy groups) .

- Docking Simulations : AutoDock Vina predicts binding affinities to calcium channels or mycobacterial targets, guiding lead optimization .

Q. What novel applications of this compound derivatives are emerging in medicinal chemistry?

- Methodological Answer : Recent studies highlight DHPs as:

- Anti-Tubercular Agents : Derivatives with 3,4-dichlorophenyl substituents inhibit Mycobacterium tuberculosis (MIC = 2–8 µg/mL) by disrupting cell-wall biosynthesis. Activity correlates with low steric hindrance at the 4-position .

- Calcium Channel Modulators : Unsymmetrical DHPs (e.g., 3a, 3d-h) show enhanced selectivity for L-type channels due to steric effects from isopropyl groups, reducing off-target toxicity .

- Multicomponent Reaction Templates : Isocyanide-based reactions rapidly assemble tricyclic DHP scaffolds (e.g., tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridine), enabling diversity-oriented synthesis .

Data Contradiction Analysis

Example : Conflicting reports on the anti-tubercular activity of DHPs with 4-methyl vs. 4-isopropyl groups.

- Resolution :

- Stereoelectronic Effects : 4-Isopropyl groups increase steric bulk, reducing binding to mycobacterial enzymes .

- Experimental Validation : Compare MIC values under standardized broth microdilution assays (CLSI guidelines) to isolate steric vs. electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.